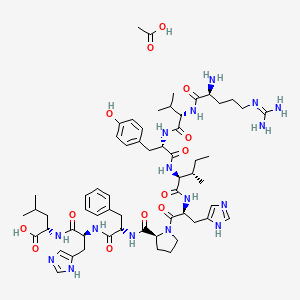

Des-asp1 angiotensin I acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Des-asp1 angiotensin I acetate is a nonapeptide derivative of angiotensin I, which is part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is known for its pressor and steroidogenic activities, making it a significant compound in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Des-asp1 angiotensin I acetate can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Des-asp1 angiotensin I acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction. Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents like DIC and HOBt .

Major Products

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various analogs with substituted amino acid residues .

Scientific Research Applications

Des-asp1 angiotensin I acetate has several scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.

Biology: It serves as a tool for investigating the renin-angiotensin system and its role in physiological processes.

Medicine: this compound is used in research focused on hypertension and cardiovascular diseases.

Mechanism of Action

Des-asp1 angiotensin I acetate exerts its effects by interacting with angiotensin receptors, particularly the angiotensin II type 1 receptor (AT1 receptor). This interaction leads to the release of prostaglandins, which mediate its pressor and steroidogenic activities. The compound also functions as a physiological antagonist to angiotensin II, modulating blood pressure and fluid balance .

Comparison with Similar Compounds

Similar Compounds

Angiotensin I: The precursor to angiotensin II, involved in blood pressure regulation.

Angiotensin II: A potent vasoconstrictor that plays a key role in the renin-angiotensin system.

Des-asp1 angiotensin II: A derivative of angiotensin II with similar biological activities.

Uniqueness

Des-asp1 angiotensin I acetate is unique due to its specific interaction with the AT1 receptor and its ability to release prostaglandins. This distinguishes it from other angiotensin peptides, which may have different receptor affinities and biological activities .

Properties

Molecular Formula |

C60H88N16O13 |

|---|---|

Molecular Weight |

1241.4 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C58H84N16O11.C2H4O2/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3;1-2(3)4/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64);1H3,(H,3,4)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m0./s1 |

InChI Key |

HKLUMHBEAITZQQ-DPXCOALESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)

![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)